molecular formula C6H13NO2 B2795219 Propan-2-yl 2-(methylamino)acetate CAS No. 93378-87-1

Propan-2-yl 2-(methylamino)acetate

Cat. No.: B2795219
CAS No.: 93378-87-1
M. Wt: 131.175
InChI Key: YRJZXBJXYOBRLR-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(methylamino)acetate is an organic compound derived from sarcosine, an amino acid derivative. It is a member of the ester family, characterized by the presence of an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-(methylamino)acetate can be synthesized through esterification, a reaction between sarcosine and isopropyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .

Industrial Production Methods

In industrial settings, the production of sarcosine isopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(methylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sarcosine isopropyl ester involves its interaction with specific molecular targets and pathways. It is metabolized to sarcosine, which plays a role in various physiological processes, including the synthesis of glycine and other important biomolecules. The ester group facilitates its transport and absorption in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-(methylamino)acetate is unique due to its specific ester group, which imparts distinct physicochemical properties and reactivity compared to other sarcosine esters. Its isopropyl group enhances its solubility and stability, making it suitable for various applications in research and industry .

Biological Activity

Propan-2-yl 2-(methylamino)acetate, also known as isopropyl methylaminoacetate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biochemical properties, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derived from the reaction of isopropanol and methylaminoacetic acid. Its molecular formula is C5H13N1O2C_5H_{13}N_1O_2, and it features a methylamino group that can influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity and Antiproliferative Effects
    • Recent studies have shown that certain derivatives of similar compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds with structural similarities have been reported to induce apoptosis in melanoma cells by triggering G2/M phase cell cycle arrest and inhibiting migration through the PI3K/NF-κB signaling pathway .
  • Neuroactivity
    • As an ester of amino acids, this compound may interact with neurotransmitter systems. Similar compounds have been reported to modulate neurotransmitter release and exhibit psychoactive effects, which raises questions about their safety and potential for abuse .
  • Toxicological Profiles
    • The compound's toxicity is a critical area of investigation. Case studies involving related substances indicate that misuse can lead to severe health consequences, including fatal intoxication due to cardiac dysrhythmias . Understanding the toxicological profile is essential for assessing risk.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CytotoxicityInduces apoptosis in cancer cells; inhibits cell migration
NeuroactivityPotential modulation of neurotransmitter systems; psychoactive properties
ToxicityHigh risk of acute toxicity leading to severe health issues

Case Study: Fatal Intoxication Involving MPA

A notable case involved a 27-year-old male who suffered fatal intoxication linked to the use of a novel psychoactive substance (NPS) containing methylaminopropane (MPA), closely related to this compound. Postmortem analysis revealed significant levels of MPA in cardiac blood, highlighting the risks associated with similar compounds .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates due to disrupted cell cycle progression .
  • Signaling Pathway Interference : The inhibition of pathways such as PI3K/NF-kB has been implicated in reducing metastasis and promoting apoptosis in cancer cells .

Properties

IUPAC Name

propan-2-yl 2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)9-6(8)4-7-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJZXBJXYOBRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93378-87-1
Record name propan-2-yl 2-(methylamino)acetate
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